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TM5441 Pharmacokinetic & Pharmacodynamic Profile

The table below summarizes the available quantitative data on TM5441 from key preclinical studies.

Parameter Reported Value Experimental Context

Peak Plasma
Concentration (Cmax)

11.4 μM [1] [2] In mice, 1 hour after oral administration of 20
mg/kg [1] [2]

Elimination Half-life
(T½)

~23 hours (to undetectable
levels) [1] [2]

In mice, after oral administration [1] [2]

In Vitro IC50 (Cell
Viability)

9.7 to 60.3 μM [1] [2] Across various human cancer cell lines (e.g.,
HT1080, HCT116) after 48h treatment [1] [2]

In Vitro Apoptosis
Induction

~50 μM [1] [2] Concentration required to induce intrinsic
apoptosis in cancer cell lines [1] [2]

In Vivo Efficacy Dose 20 mg/kg daily [1] [3] [4] Effective oral dose in mouse models of
cancer, NAFLD, and COPD [1] [3] [4]

Specificity (IC50 for
PAI-1)

12 μM [5] Chromogenic assay; showed >100x
selectivity over antithrombin III and α2-
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Parameter Reported Value Experimental Context

antiplasmin [5]

Toxicity (NOAEL) 30 mg/kg (female rats), 100
mg/kg (male rats) [5]

No observed adverse effect level in a 2-week
repeated-dose toxicity study [5]

Experimental Protocols for Key Studies

Here are the detailed methodologies for the critical experiments cited in the table.

Cell Viability and Apoptosis Assays [1] [2]

Cell Lines: Human cancer lines including HT1080 (fibrosarcoma), HCT116 (colorectal carcinoma),
MDA-MB-231 (breast adenocarcinoma), and others.

Cell Plating: Cells were plated in quadruplicate in 96-well plates at a density of 6,000 cells per well
and allowed to adhere overnight.

Compound Treatment: The next day, cells were treated with varying concentrations of TM5441 or a
DMSO vehicle control for 48 hours.

Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell
Viability Assay, which quantifies ATP present as a marker of metabolically active cells.

Apoptosis Measurement: Apoptotic cells were evaluated after 48 hours of treatment using an
Annexin V FITC apoptosis detection kit and analyzed by flow cytometry. Mitochondrial

depolarization was assessed using the JC-1 assay kit.

In Vivo Efficacy and Pharmacokinetic Study [1] [2]

Animal Model: Mice xenotransplanted with HT1080 or HCT116 human cancer cells.
Dosing Protocol: TM5441 was dissolved in DMSO and incorporated into peanut butter and honey.

Mice were orally administered 20 mg/kg daily until the entire dose was consumed. Controls received
vehicle-only mixture.

Tumor Analysis: Tumor growth was monitored. At endpoint, tumors were analyzed for apoptosis
(e.g., TUNEL staining) and vasculature.

Pharmacokinetic Sampling: Blood samples were collected from mice at various time points after
oral administration. Plasma concentrations of TM5441 were determined to calculate peak

concentration and half-life.
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Specificity and Toxicity Profiling [5]

Specificity Assay: The inhibitory activity of TM5441 against PAI-1, antithrombin III, and α2-
antiplasmin was assessed using chromogenic assays with recombinant serpins and their target

proteases. The IC50 was calculated by logit-log analysis.
Toxicity Study: A repeated-dose toxicity study was conducted in Crl:CD (SD) rats following ICH

guidelines. TM5441 was administered for 2 weeks, and the No Observed Adverse Effect Level
(NOAEL) was determined.

Mechanism of Action and Signaling Pathways

TM5441 is an orally bioavailable small-molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1)

[1] [3]. PAI-1 is a serine protease inhibitor with a dual role: it inhibits fibrinolysis by blocking tPA and uPA,

and it regulates cell migration and adhesion by binding to vitronectin [1] [2]. Elevated PAI-1 is linked to

poor prognosis in cancer, fibrosis, and metabolic diseases [1] [3] [4].

The following diagram illustrates the core mechanism of action of TM5441 and its functional consequences

based on preclinical data.
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Information Availability and Research Suggestions

A confirmed limitation is that the specific tissue distribution data for TM5441 is not available in the

current search results. The provided pharmacokinetic data is primarily limited to plasma concentrations.

For a complete tissue distribution profile, you may need to:

Consult Original Patent Documents: The synthesis and initial profiling of TM5441 are detailed in

patent numbers US 8415479 and WO2009-123241 [1] [2], which may contain more comprehensive
ADME (Absorption, Distribution, Metabolism, Excretion) data.

Search Specialized Databases: Pharmacokinetic data from later-stage preclinical studies, if they
exist, might be found in regulatory documents or specialized pharmaceutical databases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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